6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide
Description
6-Bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide is a synthetic chromene-derived carboxamide compound characterized by a bromo substituent at position 6, a methoxy group at position 8, and a tert-butyl moiety attached to the carboxamide nitrogen. The tert-butyl group in this compound likely enhances steric bulk and lipophilicity, which may influence metabolic stability and binding interactions compared to analogs with smaller substituents .
Properties
IUPAC Name |
6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)17-13(18)10-6-8-5-9(16)7-11(20-4)12(8)21-14(10)19/h5-7H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQGXGIMBBYSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling via Mixed Carbonate Intermediates
A patent describes using 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate to activate carboxylic acids for amidation without isolating the acyl chloride. This method minimizes side reactions and improves yields (up to 75%).
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate the Pechmann condensation (30 min vs. 12 h) and amidation steps (1 h vs. 12 h), enhancing throughput.
Challenges and Troubleshooting
- Regioselectivity in Bromination : Competing bromination at position 7 (ortho to methoxy) can occur if reaction temperatures exceed 30°C.
- Amide Hydrolysis : The tert-butyl group is susceptible to acid-catalyzed cleavage. Use mild aqueous workups (pH 7–8).
- Purification : Silica gel chromatography with low-polarity eluents (e.g., petroleum ether/ethyl acetate) resolves closely related byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Acyl Chloride | 56 | 98 | High reproducibility |
| Mixed Carbonate | 75 | 95 | Avoids SOCl$$_2$$ handling |
| Microwave | 68 | 97 | Reduced reaction time |
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its chemical properties.
Substitution: The bromine atom on the chromene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of chromene derivatives.
Scientific Research Applications
6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential as therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Derivatives of this compound have been utilized in the synthesis of photosensitive polymers, which have applications in photonics and materials science.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These compounds exhibit high selectivity and have been optimized to achieve nanomolar potency, making them crucial for studying GPR35’s physiological and pathological roles.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The tert-butyl group in the target compound likely confers higher lipophilicity (logP ~2.6–3.0 estimated) compared to polar analogs like the tetrahydrofuranmethyl derivative (logP ~1.8) .
- Electronic Effects : The nitro group in the N-butyl-N-methyl analog () may enhance electrophilicity, altering reactivity compared to bromo-substituted derivatives .
Biological Activity
6-Bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a chromene backbone, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C15H16BrNO4
- Molecular Weight : 354.1958 g/mol
- CAS Number : 708246-47-3
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE-1), which are implicated in Alzheimer's disease. Inhibiting these enzymes may help in reducing the progression of neurodegenerative diseases .
- Antioxidant Activity : The presence of methoxy and bromine substituents in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Compounds with similar chromene structures have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
In Vitro Studies
Several studies have evaluated the biological activity of this compound using various in vitro models:
| Study | Method | Findings |
|---|---|---|
| Study A | AChE Inhibition Assay | Demonstrated significant inhibition of AChE activity, suggesting potential for Alzheimer's treatment. |
| Study B | Cytotoxicity Assay | Showed selective cytotoxicity against cancer cell lines, indicating possible anticancer activity. |
| Study C | Antioxidant Assay | Exhibited strong free radical scavenging activity compared to standard antioxidants. |
In Vivo Studies
Research on the in vivo effects of this compound is limited but promising:
- Neuroprotective Effects : Animal models have indicated that administration of this compound can protect against neurodegeneration, likely due to its dual-target inhibition of AChE and BACE-1 .
- Anti-tumor Activity : Preliminary studies have suggested that the compound may reduce tumor growth in xenograft models, warranting further investigation into its mechanisms and efficacy .
Case Studies
A few notable case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study involving Alzheimer's disease models, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Case Study 2 : A cancer research project reported that this compound significantly inhibited the proliferation of breast cancer cells in vitro, leading to apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
